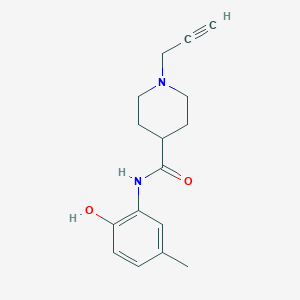

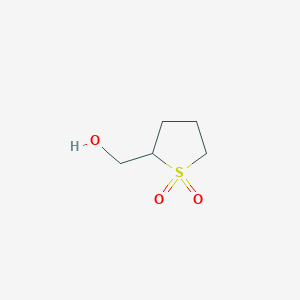

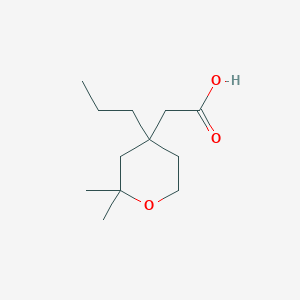

![molecular formula C21H21ClN2O4S B2921047 2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine CAS No. 823829-72-7](/img/structure/B2921047.png)

2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.

BenchChem offers high-quality 2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hematological Malignancies Treatment

The compound has been studied for its potential as a Cyclin-Dependent Kinase Inhibitor (CDKI) in the treatment of hematological malignancies . These kinases play a crucial role in cell cycle progression, transcription, and DNA repair. In cancers, especially hematological neoplasms, CDKs are often overexpressed, leading to increased cell proliferation and cancer progression. The compound’s ability to inhibit these kinases could be pivotal in developing new therapeutic strategies.

Head and Neck Cancer Therapy

Research has also explored the use of this compound in treating head and neck cancer . CDK inhibitors, including this compound, have shown a synergistic effect when used in combination with chemo-, radio-, or immune-therapy. This synergy could improve the success rates of current cancer treatments by overcoming tumor resistance mechanisms.

Plant Growth and Stress Response

In the field of plant sciences, the compound has been linked to the regulation of growth and environmental stress responses in plants . It is associated with NADPH-dependent reactive oxygen species (ROS) signaling, which is crucial for plant development and response to environmental stresses.

Fertility Research in Rice

Studies have shown that the compound, when related to the receptor for Activated C Kinase1B (RACK1B), can impact fertility in rice through the NADPH-dependent H2O2 signaling pathway . This research is significant for agricultural sciences, as it could lead to the development of rice varieties with improved fertility and yield.

Salinity-Induced Senescence in Rice

The compound has been implicated in delaying salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This application is particularly relevant in addressing the challenges posed by soil salinity on crop productivity and could be instrumental in enhancing the resilience of rice plants to saline environments.

Operational Research in Business

While not directly related to the chemical compound, the alias “Oprea1_008467” has been associated with operational research in business contexts . Operational research involves using mathematical and statistical methods to solve complex decision-making problems, which is essential for optimizing business processes and increasing productivity.

Engineering Sciences

Similarly, the alias “CBKinase1_009584” has connections to operational research in engineering sciences . This field focuses on decision-making and optimization methods, which are critical for managing engineering projects and improving systems’ efficiency.

Post-Translational Modifications in Plants

Lastly, the compound’s role in post-translational modifications in plants has been highlighted . These modifications are vital for plant adaptation to environmental stresses and could provide insights into the molecular mechanisms underlying plant resilience.

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c1-14-8-10-16(11-9-14)29(25,26)21-20(23-13-15-5-4-12-27-15)28-19(24-21)17-6-2-3-7-18(17)22/h2-3,6-11,15,23H,4-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXFORJUIUBVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-4-tosyloxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

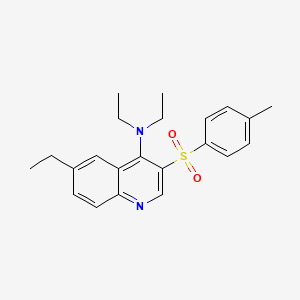

![3-[(Dimethylamino)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B2920976.png)

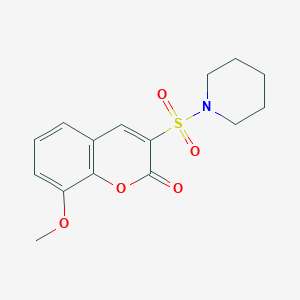

![5-((2-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920977.png)

![6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2920979.png)